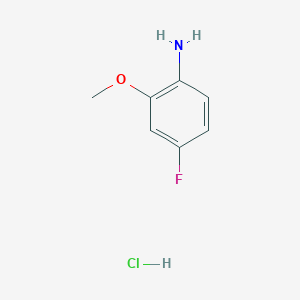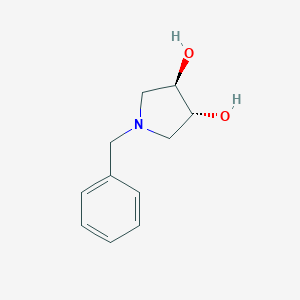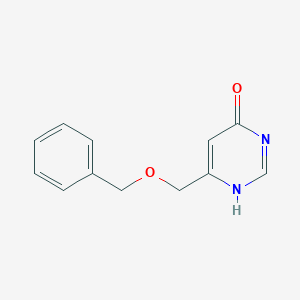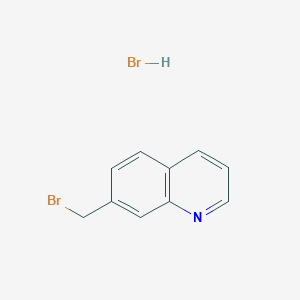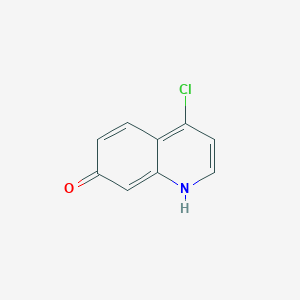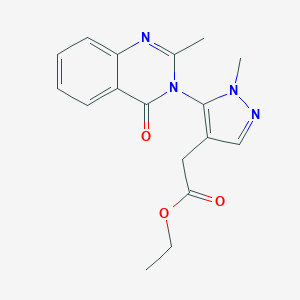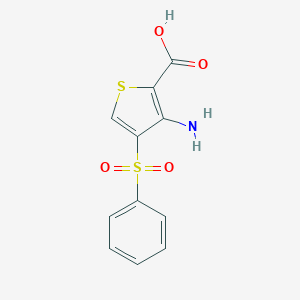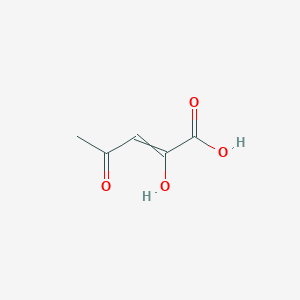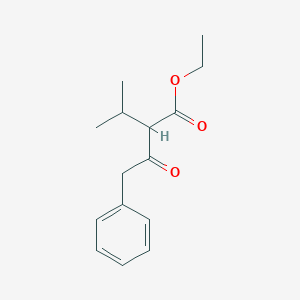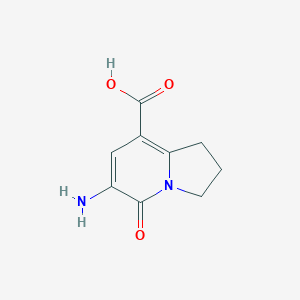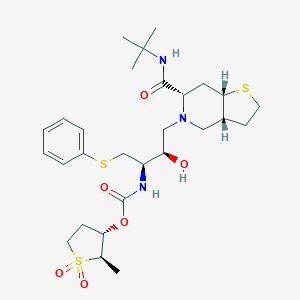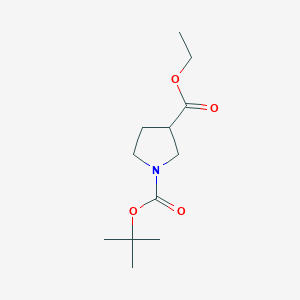![molecular formula C15H16N2O3 B063466 N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide CAS No. 170944-57-7](/img/structure/B63466.png)
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide, also known as DDM-INH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of isoniazid, which is a well-known anti-tuberculosis drug. DDM-INH has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. HDAC inhibition by N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide leads to the accumulation of acetylated histones, which are associated with gene activation and apoptosis induction.
生化学的および生理学的効果
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been reported to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, enhancement of drug efficacy, and anti-inflammatory effects. It has also been reported to have low toxicity and good biocompatibility.
実験室実験の利点と制限
One of the major advantages of using N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide in lab experiments is its low toxicity and good biocompatibility. It can also be easily synthesized using simple methods. However, one of the major limitations of using N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide. One of the areas of research is the development of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide-based drug delivery systems for targeted drug delivery. Another area of research is the optimization of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide and its potential applications in various fields of research.
In conclusion, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is a promising chemical compound that has shown potential applications in various fields of research. Its low toxicity, good biocompatibility, and ease of synthesis make it an attractive candidate for further research. Further studies are needed to fully understand its mechanism of action and potential applications.
合成法
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide can be synthesized using various methods, including the reaction of isoniazid with cyclohexanone, followed by the reaction of the resulting intermediate with formaldehyde and sodium borohydride. Another method involves the reaction of isoniazid with cyclohexanone and formaldehyde in the presence of acetic acid. Both of these methods have been reported to yield N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide with high purity.
科学的研究の応用
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, drug delivery, and imaging. Studies have shown that N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to enhance the therapeutic efficacy of anticancer drugs in combination therapy. In drug delivery, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been used as a carrier for various drugs, including anti-inflammatory drugs and antibiotics. In imaging, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been used as a contrast agent for magnetic resonance imaging (MRI).
特性
CAS番号 |
170944-57-7 |
|---|---|
製品名 |
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide |
分子式 |
C15H16N2O3 |
分子量 |
272.3 g/mol |
IUPAC名 |
N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylidene]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-15(2)7-12(18)11(13(19)8-15)9-17-14(20)10-3-5-16-6-4-10/h3-6,9,18H,7-8H2,1-2H3 |
InChIキー |
QJASBSPZZXRURZ-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC(=O)C(=CNC(=O)C2=CC=NC=C2)C(=O)C1)C |
SMILES |
CC1(CC(=C(C(=O)C1)C=NC(=O)C2=CC=NC=C2)O)C |
正規SMILES |
CC1(CC(=O)C(=CNC(=O)C2=CC=NC=C2)C(=O)C1)C |
同義語 |
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



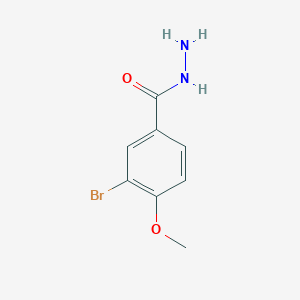
![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
